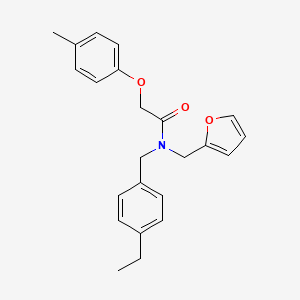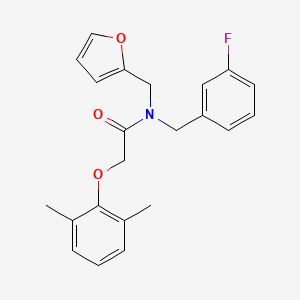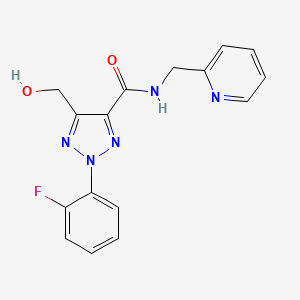![molecular formula C27H20O5 B11394094 [3-(biphenyl-4-yl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B11394094.png)
[3-(biphenyl-4-yl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group, a furochromene core, and an acetic acid moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID typically involves multi-step organic reactions. One common method involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and a biphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares a similar biphenyl and chromene structure but differs in the presence of a fluoro group and a propanamide moiety.
Indole Derivatives: Compounds like indole-3-acetic acid have similar biological activities and structural features, such as the presence of aromatic rings and carboxylic acid groups.
Uniqueness
The uniqueness of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H20O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[4,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[2,3-f]chromen-8-yl]acetic acid |
InChI |
InChI=1S/C27H20O5/c1-15-12-22-25(16(2)20(13-23(28)29)27(30)32-22)26-24(15)21(14-31-26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,28,29) |
InChI Key |
RNURHNBSFDWTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide](/img/structure/B11394013.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11394014.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11394025.png)
![2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11394040.png)
![1-(propan-2-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11394054.png)
![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11394055.png)

![butyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11394067.png)

![N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11394078.png)
![3-methoxy-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11394081.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394083.png)
![2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11394093.png)
